5-cyano-4-(3,4-dichlorophenyl)-2-hydroxy-2-phenyl-3-quinolin-1-ium-1-yl-3,4-dihydro-1H-pyridine-6-thiolate
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Overview
Description
5-cyano-4-(3,4-dichlorophenyl)-2-hydroxy-2-phenyl-3-quinolin-1-ium-1-yl-3,4-dihydro-1H-pyridine-6-thiolate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-4-(3,4-dichlorophenyl)-2-hydroxy-2-phenyl-3-quinolin-1-ium-1-yl-3,4-dihydro-1H-pyridine-6-thiolate involves multiple steps, including the formation of the quinoline and pyridine rings, as well as the introduction of the cyano, dichlorophenyl, and thiolate groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5-cyano-4-(3,4-dichlorophenyl)-2-hydroxy-2-phenyl-3-quinolin-1-ium-1-yl-3,4-dihydro-1H-pyridine-6-thiolate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction could yield different hydroxy or amino derivatives.
Scientific Research Applications
5-cyano-4-(3,4-dichlorophenyl)-2-hydroxy-2-phenyl-3-quinolin-1-ium-1-yl-3,4-dihydro-1H-pyridine-6-thiolate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyano-4-(3,4-dichlorophenyl)-2-hydroxy-2-phenyl-3-quinolin-1-ium-1-yl-3,4-dihydro-1H-pyridine-6-thiolate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-cyano-4-(3,4-dichlorophenyl)-2-hydroxy-2-phenyl-3-quinolin-1-ium-1-yl-3,4-dihydro-1H-pyridine-6-thiolate include other quinoline and pyridine derivatives with similar functional groups.
Properties
IUPAC Name |
5-cyano-4-(3,4-dichlorophenyl)-2-hydroxy-2-phenyl-3-quinolin-1-ium-1-yl-3,4-dihydro-1H-pyridine-6-thiolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19Cl2N3OS/c28-21-13-12-18(15-22(21)29)24-20(16-30)26(34)31-27(33,19-9-2-1-3-10-19)25(24)32-14-6-8-17-7-4-5-11-23(17)32/h1-15,24-25,31,33H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHAPVKIJFZIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(C(C(=C(N2)[S-])C#N)C3=CC(=C(C=C3)Cl)Cl)[N+]4=CC=CC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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